

Application Notes: Acid Red 97 for Fluorescence Microscopy in Cell Imaging

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Compound of Interest

Compound Name: Acid Red 97

Cat. No.: B1218221

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Introduction

Acid Red 97, a versatile azo dye, has traditionally been utilized in the textile and leather industries.[1][2][3][4] Emerging applications in biotechnology have explored its use as a fluorescent marker, particularly when incorporated into hybrid nanoparticles for imaging purposes.[1][2][5] While its direct application as a fluorescent stain in cellular imaging is not extensively documented, these notes provide a foundational understanding of its properties and a general framework for its potential use in fluorescence microscopy. Researchers should be aware of the potential toxicity and mutagenic properties associated with **Acid Red 97** and handle it with appropriate safety precautions.[1][6][7][8][9]

Physicochemical and Fluorescent Properties

A comprehensive characterization of the photophysical properties of **Acid Red 97** is crucial for its application in fluorescence microscopy. Currently, detailed quantitative data on its excitation and emission spectra, quantum yield, and photostability in biological buffers is not readily available in the public domain. The following table summarizes its known physicochemical properties.

Property	Value	References
Synonyms	C.I. 22890, Weak Acid Scarlet R, Acid Red G	[4]
Molecular Formula	$C_{32}H_{20}N_4Na_2O_8S_2$	[4][10]
Molecular Weight	698.63 g/mol	[4][10]
Appearance	Red to dark red powder	[2][5]
Solubility in Water	Orange-red solution	[2][3][4][5]
Solubility in Ethanol	Orange solution	[2][3][4][5]

Experimental Protocols

The following protocols are generalized starting points for researchers interested in exploring the utility of **Acid Red 97** for cell imaging. Optimization of staining conditions, including dye concentration, incubation time, and buffer composition, is highly recommended for each cell type and experimental setup.

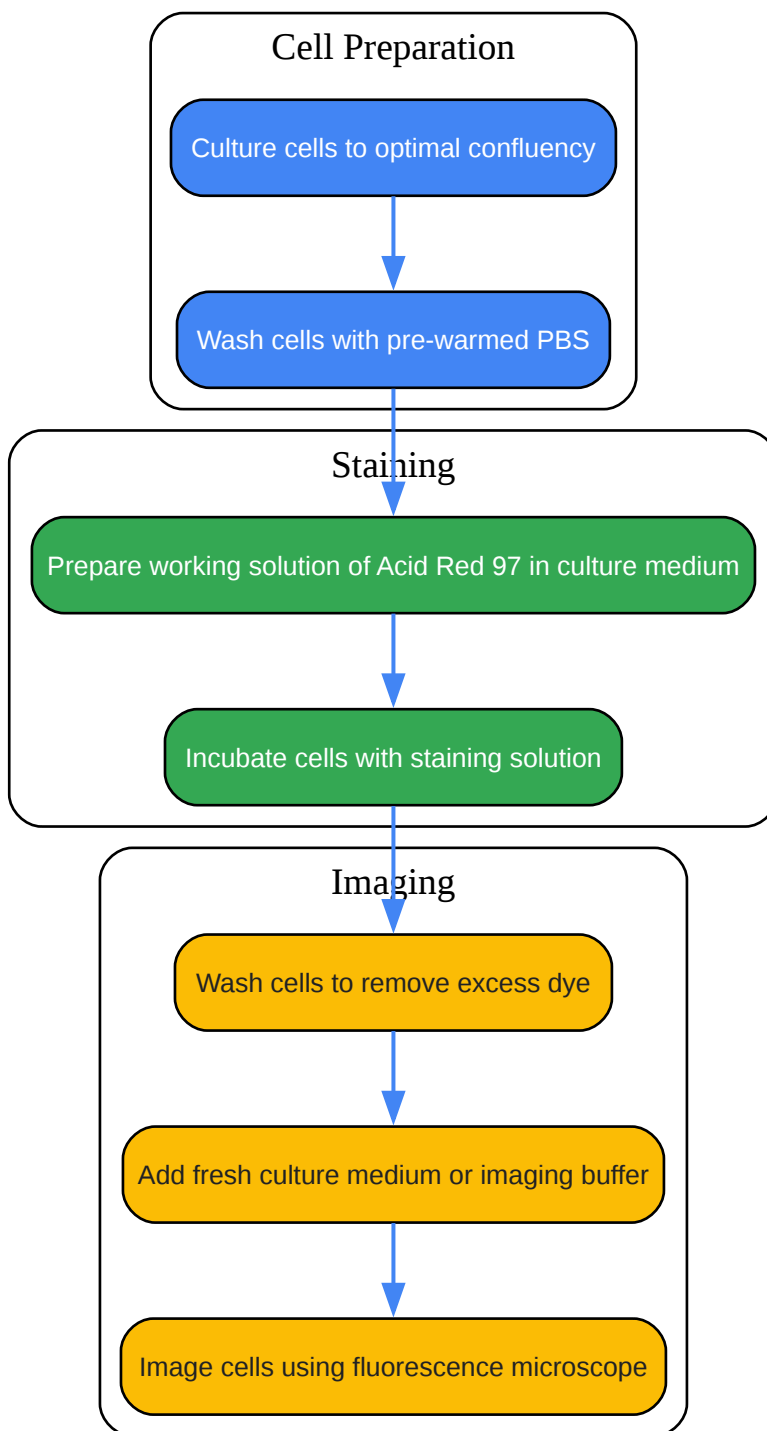
Preparation of Acid Red 97 Stock Solution

- Materials:
 - Acid Red 97** powder
 - Dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS)
 - Vortex mixer
 - Sterile microcentrifuge tubes
- Procedure:
 - Prepare a 1-10 mM stock solution of **Acid Red 97** by dissolving the powder in high-quality DMSO or PBS.
 - Vortex thoroughly to ensure complete dissolution.

3. Store the stock solution at -20°C, protected from light.

Live Cell Staining Protocol

This protocol provides a basic workflow for staining live cells with **Acid Red 97**.



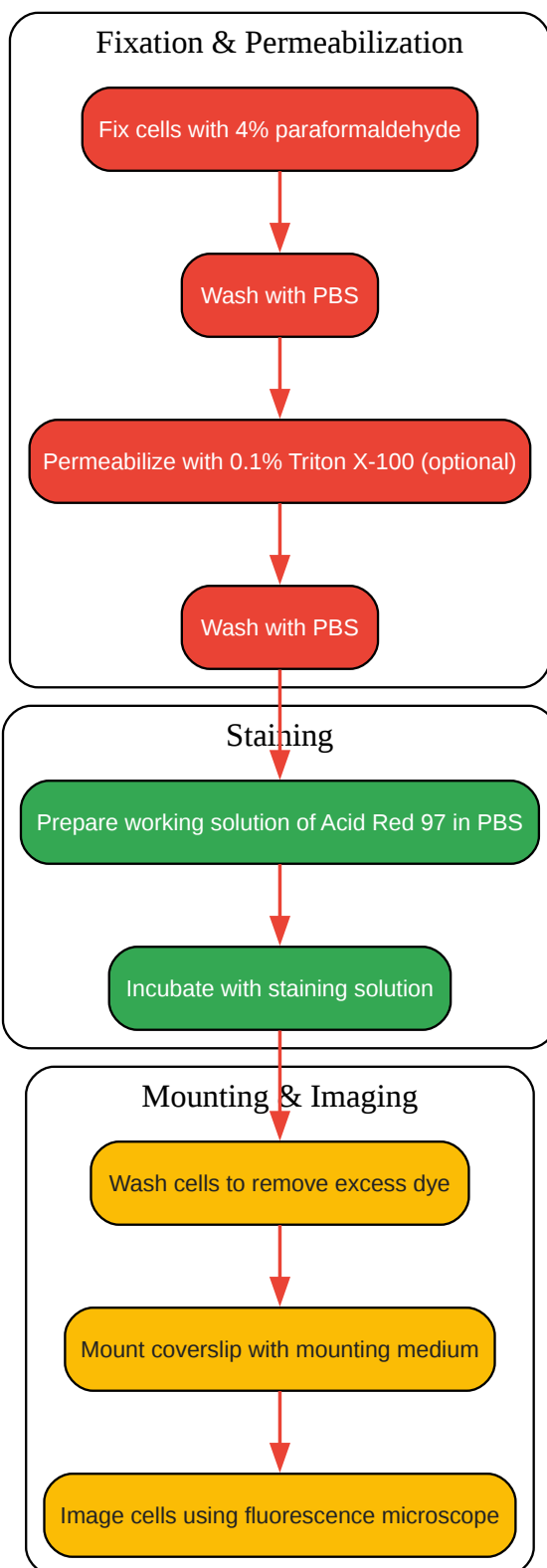
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Caption: Workflow for live cell staining with **Acid Red 97**.

- Cell Preparation:
 1. Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
 2. Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- Staining:
 1. Prepare a working solution of **Acid Red 97** by diluting the stock solution in serum-free culture medium to a final concentration in the range of 1-20 μM . Note: The optimal concentration should be determined experimentally.
 2. Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO₂ incubator.
- Imaging:
 1. Aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
 2. Add fresh, pre-warmed culture medium or imaging buffer to the cells.
 3. Image the cells using a fluorescence microscope with appropriate filter sets. Note: As the excitation and emission maxima are not well-defined, start with standard red fluorescent protein (RFP) or Texas Red filter sets and optimize.

Fixed Cell Staining Protocol

This protocol outlines the steps for staining fixed cells, which may be necessary for co-localization studies with antibodies.



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Caption: Workflow for fixed cell staining with **Acid Red 97**.

- Cell Preparation and Fixation:
 1. Grow cells on coverslips to the desired confluency.
 2. Wash cells with PBS.
 3. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 4. Wash the cells three times with PBS for 5 minutes each.
 5. (Optional) If targeting intracellular structures that are not accessible, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
- Staining:
 1. Prepare a working solution of **Acid Red 97** in PBS (concentration range 1-20 μ M).
 2. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
- Mounting and Imaging:
 1. Wash the cells three times with PBS to remove unbound dye.
 2. Mount the coverslips onto microscope slides using a suitable mounting medium, with or without DAPI for nuclear counterstaining.
 3. Image the slides using a fluorescence microscope.

Data Presentation

Due to the limited availability of quantitative data in the literature regarding the use of **Acid Red 97** in cell imaging, we recommend that researchers generate and tabulate their own data for parameters such as:

- Optimal Staining Conditions:

Cell Line	Dye Concentration (μM)	Incubation Time (min)	Signal-to-Noise Ratio
e.g., HeLa			

| e.g., A549 | | |

- Photophysical Properties in Cellular Environment:

Parameter	Wavelength (nm)
Excitation Maximum	

| Emission Maximum | |

Potential Applications and Considerations

While specific applications are yet to be established, the chemical properties of **Acid Red 97** suggest it may have an affinity for certain cellular compartments. Its anionic nature at physiological pH might lead to interactions with positively charged proteins or lipids.

Considerations:

- Cytotoxicity: As an azo dye, **Acid Red 97**'s potential for cytotoxicity should be carefully evaluated for live-cell imaging experiments, especially for long-term studies.^{[1][7][8][9]} A dose-response curve to assess cell viability (e.g., using a live/dead assay) is recommended.
- Specificity: The specificity of **Acid Red 97** for any particular organelle has not been determined. Co-staining with well-characterized organelle-specific dyes is necessary to identify its subcellular localization.
- Photostability: The photostability of **Acid Red 97** under typical imaging conditions is unknown. Time-lapse imaging experiments should be conducted to assess its resistance to photobleaching.

Signaling Pathways

Currently, there is no published evidence linking the use of **Acid Red 97** to the study of specific signaling pathways. Researchers who identify a specific cellular target for this dye could potentially explore its use in tracking dynamic cellular processes related to that organelle or structure.

Conclusion

Acid Red 97 presents an unexplored potential as a fluorescent probe in cell biology. The protocols and information provided herein serve as a starting point for researchers to investigate its utility. Rigorous characterization of its fluorescent properties, cellular localization, and potential toxicity is essential for its validation as a reliable tool for fluorescence microscopy.

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